molecular formula C14H14BrClFNO B2856397 {[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2089277-11-0

{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2856397
CAS No.: 2089277-11-0
M. Wt: 346.62
InChI Key: IFAYNUGTSLYVLW-UHFFFAOYSA-N
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Description

{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a halogenated aryl ether derivative with a benzylamine core. The compound features a 4-bromo-2-fluorophenoxy group attached to a phenylmethylamine scaffold, where the amine is substituted with a methyl group and forms a hydrochloride salt. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in targeting G protein-coupled receptors (GPCRs) such as serotonin receptors . The bromine and fluorine substituents influence lipophilicity, metabolic stability, and receptor-binding affinity.

Properties

IUPAC Name

1-[2-(4-bromo-2-fluorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO.ClH/c1-17-9-10-4-2-3-5-13(10)18-14-7-6-11(15)8-12(14)16;/h2-8,17H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAYNUGTSLYVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[2-(4-bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H14BrFNO·HCl
  • Molecular Weight : 306.63 g/mol
  • IUPAC Name : 2-(4-bromo-2-fluorophenoxy)-N-methylbenzylamine hydrochloride

The structural features of this compound include a bromine and fluorine substitution on the phenoxy group, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, altering metabolic pathways.
  • Receptor Binding : It can potentially bind to specific receptors, modulating their activity and leading to physiological effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have reported that related compounds demonstrate significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology .

Antibacterial Activity

A study examining the antibacterial effects of structurally related compounds found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against various bacterial strains. The mechanism involved compromising bacterial cell membrane integrity, leading to cell lysis .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of halogen atoms (bromine and fluorine) significantly enhances the biological activity of these compounds. For instance, modifications in the phenoxy group can lead to variations in potency and selectivity against target enzymes or receptors .

Data Table: Biological Activity Comparison

Compound NameMIC (μg/mL)Target OrganismActivity Type
This compoundTBDE. coliAntibacterial
Compound 5p4-16S. aureusAntibacterial
Compound A (Similar Structure)8-32MRSAAntibacterial
Compound B (Similar Structure)TBDCancer Cell LinesAnticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of {[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride, the following structurally related compounds are analyzed:

Table 1: Structural and Physical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
This compound (hypothetical) C₁₄H₁₄BrClFNO ~344.62 4-Bromo, 2-fluoro on phenoxy ring High lipophilicity; potential GPCR modulation
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride (2089255-78-5) C₁₄H₁₄BrCl₂NO 363.08 2-Bromo, 4-chloro on phenoxy ring Increased halogen size; altered electronic effects
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride (1049713-63-4) C₁₆H₁₉ClFNO₂ 327.78 2-Fluoro (benzyloxy), 3-methoxy on phenyl Enhanced solubility due to methoxy; reduced steric hindrance
1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride (2225147-41-9) C₉H₁₀BrClFN 278.55 4-Bromo on phenyl, 2-fluoro on ethyl chain Flexible ethyl chain; lower molecular weight
2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride (1609406-95-2) C₁₂H₁₈BrClNO₂ 325.64 2-Bromo, 4-methyl on phenoxy; methoxyethyl chain Increased steric bulk; potential for improved metabolic stability

Key Comparative Analysis

Halogen Substitution Effects :

  • The 4-bromo-2-fluoro substitution in the target compound balances electron-withdrawing effects (enhancing receptor-binding affinity) and lipophilicity (improving blood-brain barrier penetration) . In contrast, the 2-bromo-4-chloro analog has larger halogens, which may reduce solubility but increase van der Waals interactions in hydrophobic binding pockets.

Structural Flexibility vs. However, the rigid phenoxy-phenyl scaffold in the target compound restricts rotation, favoring selective binding to specific GPCR subtypes .

Polar Functional Groups :

  • The 3-methoxy group in the compound from enhances aqueous solubility but may reduce membrane permeability compared to the target compound. The methoxyethyl side chain in adds polarity while maintaining moderate lipophilicity, a balance critical for oral bioavailability.

Biological Activity :

  • Compounds with bromo-fluoro or bromo-chloro substitutions (e.g., ) are often explored as biased agonists for serotonin receptors (e.g., 5-HT₂AR), where halogen positioning influences β-arrestin vs. G-protein signaling pathways. The target compound’s 4-bromo-2-fluoro motif may optimize biased signaling due to its electronic profile.

Synthetic Accessibility: The target compound likely follows a synthesis route analogous to , involving: (i) Coupling 4-bromo-2-fluorophenol with a chloromethylphenyl intermediate via nucleophilic substitution. (ii) Reductive amination with methylamine. (iii) Salt formation with HCl. In contrast, ethylamine derivatives (e.g., ) may require alkylation or Gabriel synthesis.

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